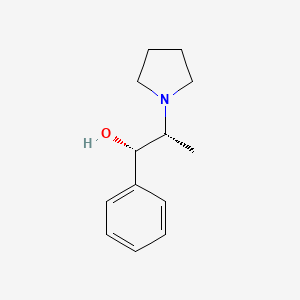
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol, also known as CPP, is a chiral compound that has been extensively studied due to its potential applications in scientific research. CPP is a synthetic molecule that can be synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied in detail. In
Applications De Recherche Scientifique
Enantioselective Catalysis
(1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol has been utilized in enantioselective catalysis. A study by Asami et al. (2015) reported its use in the enantioselective addition of diethylzinc to aldehydes, yielding various chiral secondary alcohols with good to high enantioselectivities. This process was controlled by the chiral benzylic carbon bearing an amino group, highlighting its potential in asymmetric synthesis (Asami et al., 2015).
Synthesis of Pyrrolidin-1-yl Compounds
Hon (2013) described the synthesis of 1-(pyridin-3-yloxyl)-3-(4-phenylpiperazin-1-yl)-propan-2-ol derivatives, displaying α1 receptor antagonistic activity. The process involved epoxy cleavage and the formation of pyrrolidin-1-yl derivatives, indicating the compound's role in developing receptor antagonists (Hon, 2013).
Characterization and Identification Studies
Nycz et al. (2016) conducted a study for the identification of novel hydrochloride salts of cathinones, including 2-(pyrrolidin-1-yl)-1-(5,6,7,8-tetrahydronaphthalen-2-yl)pentan-1-one. The study used GC-MS, IR, NMR, and other spectroscopic methods for the characterization of these compounds, demonstrating the compound's importance in forensic science and substance identification (Nycz et al., 2016).
Pharmaceutical Research
Barbara Malawska and colleagues (2002) synthesized a series of 1-substituted pyrrolidin-2-one and pyrrolidine derivatives, testing them for electrocardiographic, antiarrhythmic, and antihypertensive activities. This research highlighted the compound's relevance in developing pharmaceutical agents with potential alpha-adrenolytic properties (Malawska et al., 2002).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include the formation of a chiral center, the introduction of a pyrrolidine ring, and the addition of a phenyl group.", "Starting Materials": [ "2-butanone", "phenylmagnesium bromide", "pyrrolidine", "sodium borohydride", "acetic acid", "hydrochloric acid", "sodium hydroxide", "ethanol" ], "Reaction": [ "Step 1: Conversion of 2-butanone to (S)-2-butanol using sodium borohydride as a reducing agent", "Step 2: Protection of the hydroxyl group in (S)-2-butanol using acetic anhydride and pyridine to yield (S)-2-acetoxybutane", "Step 3: Formation of a chiral center by reacting (S)-2-acetoxybutane with pyrrolidine in the presence of hydrochloric acid to yield (1S,2R)-2-acetoxy-1-phenylpropan-1-ol", "Step 4: Reduction of the acetoxy group in (1S,2R)-2-acetoxy-1-phenylpropan-1-ol using sodium borohydride to yield (1S,2R)-1-phenyl-2-propan-1-ol", "Step 5: Introduction of a phenyl group by reacting (1S,2R)-1-phenyl-2-propan-1-ol with phenylmagnesium bromide in the presence of ether to yield (1S,2R)-1-phenyl-2-magnesiumpropan-1-ol", "Step 6: Quenching of the reaction mixture with hydrochloric acid to yield (1S,2R)-1-phenyl-2-propan-1-ol", "Step 7: Conversion of (1S,2R)-1-phenyl-2-propan-1-ol to (1S,2R)-1-phenyl-2-(pyrrolidin-1-yl)propan-1-ol by reacting with pyrrolidine in the presence of sodium hydroxide and ethanol" ] } | |
| 56571-91-6 | |
Formule moléculaire |
C13H19NO |
Poids moléculaire |
205.30 g/mol |
Nom IUPAC |
(1R,2R)-1-phenyl-2-pyrrolidin-1-ylpropan-1-ol |
InChI |
InChI=1S/C13H19NO/c1-11(14-9-5-6-10-14)13(15)12-7-3-2-4-8-12/h2-4,7-8,11,13,15H,5-6,9-10H2,1H3/t11-,13+/m1/s1 |
Clé InChI |
FZVHJGJBJLFWEX-YPMHNXCESA-N |
SMILES isomérique |
C[C@H]([C@@H](C1=CC=CC=C1)O)N2CCCC2 |
SMILES |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
SMILES canonique |
CC(C(C1=CC=CC=C1)O)N2CCCC2 |
| 1215194-17-4 | |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


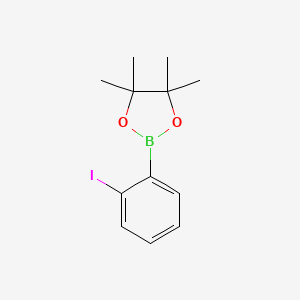
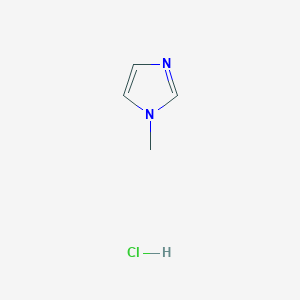
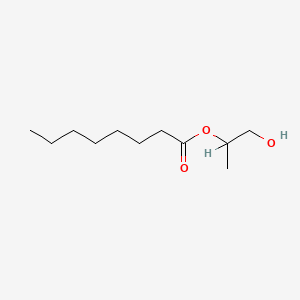
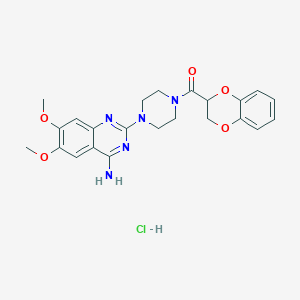
![6-Methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1589788.png)

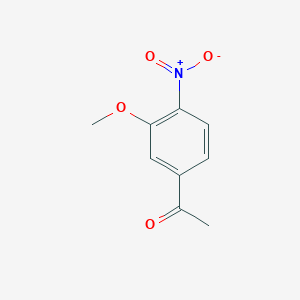


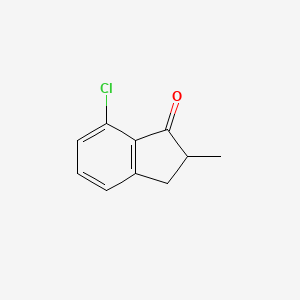


![4-methyl-2,3-dihydrocyclopenta[b]indol-1(4H)-one](/img/structure/B1589802.png)
![7-Chlorothieno[3,2-b]pyridine-6-carbonitrile](/img/structure/B1589803.png)
